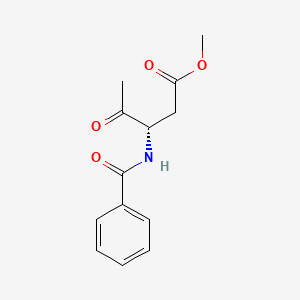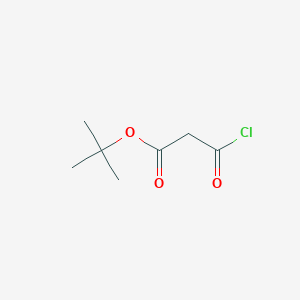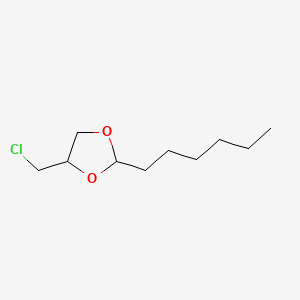
4-(Chloromethyl)-2-hexyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-2-hexyl-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with a chloromethyl group and a hexyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-hexyl-1,3-dioxolane typically involves the reaction of 2-hexyl-1,3-dioxolane with chloromethylating agents. One common method is the Blanc chloromethylation, which involves the reaction of formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions usually require a controlled temperature to ensure the formation of the desired chloromethylated product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of environmentally friendly catalysts and solvents is also emphasized to minimize waste and reduce environmental impact .
化学反応の分析
Types of Reactions
4-(Chloromethyl)-2-hexyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxymethyl derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Common Reagents and Conditions
Major Products Formed
Hydroxymethyl Derivatives: Formed through nucleophilic substitution.
Aldehydes and Carboxylic Acids: Resulting from oxidation reactions.
科学的研究の応用
4-(Chloromethyl)-2-hexyl-1,3-dioxolane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of drug candidates due to its reactive chloromethyl group.
Materials Science: Employed in the synthesis of polymers and other materials with specific properties.
作用機序
The mechanism of action of 4-(Chloromethyl)-2-hexyl-1,3-dioxolane involves its reactivity as a chloromethylating agent. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a precursor to more complex structures .
類似化合物との比較
Similar Compounds
4-(Chloromethyl)-1,3-dioxolane: Lacks the hexyl chain, making it less hydrophobic.
2-Hexyl-1,3-dioxolane: Does not contain the reactive chloromethyl group.
Uniqueness
4-(Chloromethyl)-2-hexyl-1,3-dioxolane is unique due to the presence of both a chloromethyl group and a hexyl chain, which impart distinct reactivity and solubility properties. This combination makes it a versatile intermediate in organic synthesis and industrial applications .
特性
CAS番号 |
54788-09-9 |
|---|---|
分子式 |
C10H19ClO2 |
分子量 |
206.71 g/mol |
IUPAC名 |
4-(chloromethyl)-2-hexyl-1,3-dioxolane |
InChI |
InChI=1S/C10H19ClO2/c1-2-3-4-5-6-10-12-8-9(7-11)13-10/h9-10H,2-8H2,1H3 |
InChIキー |
MQNUIGUARMRLPC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1OCC(O1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene](/img/structure/B14635914.png)
![2-Methylbicyclo[4.1.0]hept-2-ene](/img/structure/B14635917.png)
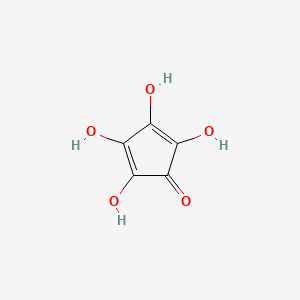
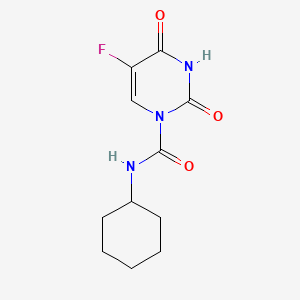
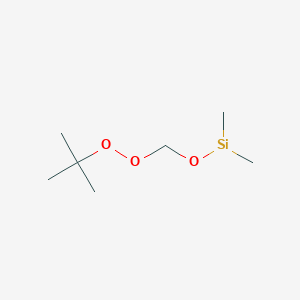
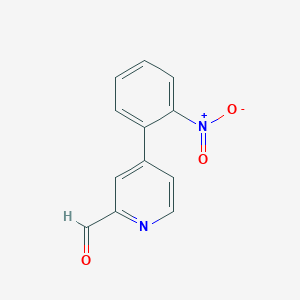
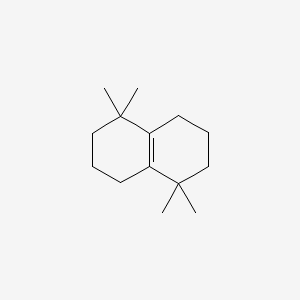
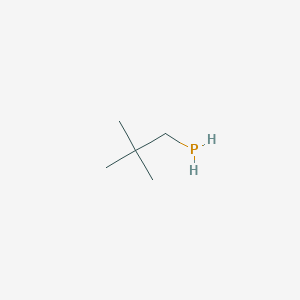
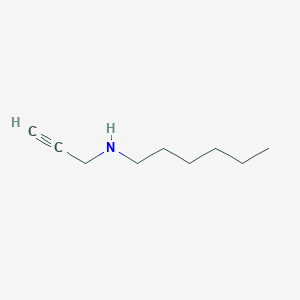
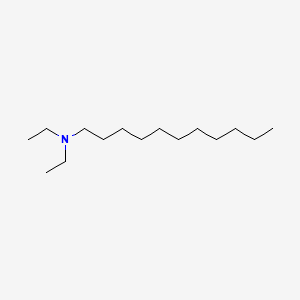
![methyl 8-[(4S,5S)-5-octyl-1,3-dioxolan-4-yl]octanoate](/img/structure/B14635971.png)
![4-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14635991.png)
